molecular formula C12H12ClN3 B1482935 4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole CAS No. 2090946-13-5

4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole

Cat. No.: B1482935
CAS No.: 2090946-13-5
M. Wt: 233.69 g/mol
InChI Key: CUINDHKRDDFGLI-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole is a 1,4-disubstituted triazole derivative characterized by a chloromethyl group at position 4 and a 4-vinylbenzyl substituent at position 1. The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" reaction widely used for triazole synthesis . Triazoles are valued for their chemical stability, intermediate polarity (~5 D dipole moment), and biological relevance .

Properties

IUPAC Name

4-(chloromethyl)-1-[(4-ethenylphenyl)methyl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c1-2-10-3-5-11(6-4-10)8-16-9-12(7-13)14-15-16/h2-6,9H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUINDHKRDDFGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole plays a significant role in biochemical reactions, particularly in the context of labeling and modifying biomolecules. This compound interacts with enzymes such as methyltransferases, which facilitate the transfer of the vinylbenzyl group to target biomolecules. The interaction with methyltransferases is crucial as it enables the site-specific modification of biomolecules, including proteins and nucleic acids. Additionally, the chloromethyl group in 4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole can form covalent bonds with nucleophilic sites on biomolecules, further enhancing its utility in biochemical applications.

Cellular Effects

The effects of 4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole on various cell types and cellular processes are profound. This compound influences cell function by modifying key biomolecules involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of the vinylbenzyl group into messenger RNA (mRNA) can alter its localization and stability within the cell, thereby impacting gene expression. Furthermore, the covalent modification of proteins by 4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole can affect protein function and interactions, leading to changes in cellular signaling pathways and metabolic processes.

Molecular Mechanism

The molecular mechanism of action of 4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole involves several key steps. Initially, the compound interacts with enzymes such as methyltransferases, which facilitate the transfer of the vinylbenzyl group to target biomolecules. This enzymatic transfer is followed by covalent bonding of the chloromethyl group with nucleophilic sites on proteins and nucleic acids. These interactions result in the modification of biomolecules, leading to changes in their function and activity. Additionally, the presence of the vinylbenzyl group allows for further chemical reactions, such as click chemistry, which can be used to label and track biomolecules within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole is relatively stable under physiological conditions, allowing for sustained interactions with biomolecules. Over extended periods, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have lasting effects on cellular processes, including gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole vary with different dosages in animal models. At low doses, the compound can effectively modify target biomolecules without causing significant toxicity. At higher doses, there may be threshold effects that lead to adverse outcomes, such as cytotoxicity and disruption of normal cellular functions. Animal studies have shown that careful dosage optimization is necessary to achieve the desired biochemical effects while minimizing potential toxic effects.

Metabolic Pathways

4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by enzymes such as cytochrome P450, which facilitate its breakdown and elimination from the body. Additionally, the interactions with methyltransferases and other enzymes involved in cellular metabolism can influence metabolic flux and alter the levels of key metabolites. These interactions highlight the compound’s role in modulating metabolic pathways and its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cell, the compound can interact with binding proteins that facilitate its localization and accumulation in specific regions. These interactions are crucial for the compound’s biochemical activity and its ability to modify target biomolecules.

Subcellular Localization

The subcellular localization of 4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, the incorporation of the vinylbenzyl group into mRNA can lead to its localization in specific regions of the cell, such as the nucleus or cytoplasm. These localization patterns are essential for the compound’s function and its ability to modulate cellular processes.

Biological Activity

4-(Chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole is a compound belonging to the triazole class, which has gained attention for its diverse biological activities. Triazoles are known for their applications in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. This article delves into the biological activity of this specific compound, summarizing key findings from various studies.

  • Molecular Formula : C₁₂H₁₃ClN₃
  • Molecular Weight : 235.71 g/mol
  • CAS Number : 2091703-17-0

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. In particular, compound 4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole has demonstrated significant antibacterial activity against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) values were assessed against Gram-positive and Gram-negative bacteria. Compounds in the triazole family have shown MIC values as low as 0.0156 mg/mL against Bacillus cereus and Escherichia coli .
  • A study highlighted that triazole derivatives exhibited broad-spectrum antibacterial activity, with some compounds showing effectiveness against antibiotic-resistant strains .

Antifungal Activity

The antifungal potential of triazoles is well-documented. The compound under discussion has been evaluated for its efficacy against fungal strains:

  • Triazoles have replaced imidazoles in many therapeutic applications due to their lower toxicity and higher selectivity towards fungal cytochrome P450 enzymes .
  • Specific derivatives have shown IC50 values ranging from 1.02 to 74.28 μM in inhibiting fungal growth across multiple species .

Anticancer Activity

Research indicates that triazole derivatives can inhibit cancer cell proliferation:

  • Compound 4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole has been involved in studies where it exhibited cytotoxic effects on various cancer cell lines including MCF-7 and HT-29 .
  • Notably, certain derivatives demonstrated selectivity indices above 10, indicating a favorable therapeutic window .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole compounds:

  • Modifications at various positions on the triazole ring can significantly enhance or diminish biological activity.
  • For example, the introduction of different substituents on the benzyl moiety can lead to variations in antimicrobial potency and cytotoxicity .

Study 1: Antibacterial Efficacy

A comprehensive study evaluated the antibacterial efficacy of several triazole derivatives including 4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole. The results indicated that:

  • The compound exhibited strong binding affinities to bacterial enzyme targets.
  • Docking studies revealed high binding scores correlating with observed antibacterial activity .

Study 2: Anticancer Potential

In another investigation focusing on anticancer properties:

  • The compound was tested against multiple cancer cell lines with promising results.
  • The study reported significant cytotoxic effects at low concentrations, suggesting potential for further development as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Triazoles are often investigated for their potential as anticancer agents. The chloromethyl group in 4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole can facilitate the formation of covalent bonds with biological macromolecules, potentially leading to the development of novel anticancer drugs. Studies have shown that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines, making them promising candidates for further development .

Antimicrobial Properties :
Research has indicated that compounds containing triazole rings possess antimicrobial activities. The incorporation of the chloromethyl group may enhance the interaction with microbial targets, thus increasing efficacy against resistant strains .

Bioconjugation and Protein Modification

Site-Selective Protein Modification :
One of the most notable applications of 4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole is in the field of protein chemistry. The compound acts as a halomethyl-triazole alkylating reagent that can selectively modify cysteine residues in proteins. This property allows for the creation of post-translational modification (PTM) mimics, which are crucial for studying protein function and interactions .

Case Study: Protein Alkylation

In a recent study, researchers demonstrated that chloromethyl-triazoles could be utilized to introduce acylation mimics on histone proteins. The selective modification achieved with this compound allows for detailed investigations into the role of specific PTMs in gene regulation and cellular processes .

Material Science

Polymer Chemistry :
The vinylbenzyl moiety in 4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole suggests potential applications in polymer synthesis. The compound can serve as a building block for creating functionalized polymers through radical polymerization techniques. Such polymers could possess unique properties useful in drug delivery systems or as coatings with antimicrobial properties .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAnticancer and antimicrobial activities through selective interactions with biological targets
BioconjugationSite-selective modification of proteins for studying PTMs
Material ScienceUse as a building block in polymer synthesis for functionalized materials

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 1 and 4 significantly influence the compound’s properties:

Compound Name Substituents (Position 1 / 4) Key Properties/Data Applications/Notes References
4-(Chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole 4-Vinylbenzyl / Chloromethyl High reactivity (chloromethyl); polymerizable vinyl group Materials science, drug conjugation -
1-(4-Fluorobenzyl)-4-phenethyl-1H-1,2,3-triazole (7) 4-Fluorobenzyl / Phenethyl m.p. not reported; fluorinated aromatic Biological testing (metabolic stability)
4-(Chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole 4-Chlorophenyl / Chloromethyl Discontinued (commercial availability) Lipophilic; potential enzyme inhibition
1-(3-Chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole 3-Cl-4-F-phenyl / Diethoxymethyl CAS 1461706-60-4; C13H15ClFN3O2 Solubility modulation (diethoxymethyl)
4-((4-Allyl-2-methoxyphenoxy)methyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole (24) 4-Fluorobenzyl / Phenoxymethyl m.p. 92.1–92.7°C; purified via column chromatography Antiviral research (protease inhibition)
  • Chloromethyl vs. Fluorobenzyl : The chloromethyl group increases electrophilicity, enabling nucleophilic substitution (e.g., SN2 reactions), while fluorobenzyl groups enhance metabolic stability and electron-withdrawing effects .
  • Vinylbenzyl vs.

Stability and Reactivity

Triazoles are chemically inert under harsh conditions (oxidation, hydrolysis) . However, the chloromethyl group introduces susceptibility to nucleophilic attack, contrasting with the stability of fluorinated analogs .

Key Differentiators of 4-(Chloromethyl)-1-(4-Vinylbenzyl)-1H-1,2,3-Triazole

Dual Functionalization : Combines a reactive chloromethyl group (for derivatization) and a vinyl group (for polymerization or cross-linking).

Material Science Applications : The vinylbenzyl group enables incorporation into polymers or hydrogels, unlike chlorophenyl or fluorobenzyl analogs .

Biological Potential: Chloromethyl may serve as a handle for prodrug design or targeted delivery, a feature absent in diethoxymethyl or phenethyl derivatives .

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approach

The foundational step for synthesizing 1-substituted-1,2,3-triazoles involves the 1,3-dipolar cycloaddition of organic azides and terminal alkynes. For the target compound, the synthesis can be envisioned as follows:

  • Step 1: Preparation of 4-(chloromethyl)-1H-1,2,3-triazole core

    This step involves the synthesis of the triazole ring bearing a chloromethyl group at the 4-position. Literature reports indicate that 4-chloromethyl-1,2,3-triazoles can be prepared via halomethylation of the triazole ring or by using halomethyl-containing alkynes or azides in the cycloaddition reaction.

  • Step 2: Introduction of the 4-vinylbenzyl substituent at the N1 position

    The N1-substitution with a 4-vinylbenzyl group is typically achieved by alkylation of the triazole nitrogen using 4-vinylbenzyl halides under basic conditions.

A typical synthetic scheme involves:

Step Reaction Reagents/Conditions Outcome
1 Cycloaddition of azide and alkyne Cu(I) catalyst, solvent (e.g., t-BuOH/H2O), room temperature to reflux Formation of 1,4-disubstituted 1,2,3-triazole
2 Halomethylation at C4 Formaldehyde derivatives, HCl or chloromethyl reagents Introduction of chloromethyl group at C4
3 N1-Alkylation 4-vinylbenzyl chloride or bromide, base (e.g., K2CO3), solvent (e.g., DMF), 25-40°C Attachment of 4-vinylbenzyl group at N1

This approach aligns with the general methodologies for 1,4-disubstituted triazole synthesis reported in recent literature, emphasizing the efficiency of CuAAC for triazole ring formation and subsequent functional group modifications.

Halogenation and Functional Group Manipulation Techniques

The chloromethyl group at the 4-position can be introduced via selective halogenation methods. A recent overview describes the synthesis of 4-halo-1,2,3-triazoles (chloro, bromo, iodo) through halogenation of triazole intermediates or via cycloaddition with halogenated precursors.

Moreover, patents on 1-substituted-1,2,3-triazole derivatives describe the use of Grignard reagents and halogenating agents under controlled temperature conditions to achieve selective substitution at the 4-position, followed by purification steps to isolate the desired halogenated triazole.

Detailed Research Findings and Data Tables

Method Starting Materials Key Reagents Conditions Yield (%) Notes
CuAAC + Halomethylation Terminal alkyne, organic azide, formaldehyde or chloromethyl source Cu(I) catalyst, HCl or chloromethylating agent RT to reflux, solvent: t-BuOH/H2O or DMF 60-85 High regioselectivity for 1,4-disubstitution
One-pot from Selanylalkynylcarbinols Selanylalkynylcarbinols, organic azides No solvent or hexane, air stable conditions Ambient temperature Moderate to good Avoids isolation of intermediates, eco-friendly
Grignard-mediated halogenation 1-substituted-4,5-dibromo-1,2,3-triazole Isopropylmagnesium chloride, CO2, HCl -78°C to 25°C 53-70 Industrially scalable, requires low temperature control

Summary of Preparation Methodologies

Aspect CuAAC + Halomethylation One-Pot Selanyl Approach Grignard Halogenation
Complexity Moderate Low to moderate High
Yield 60-85% Moderate 53-70%
Scalability Good Experimental Industrially feasible
Environmental Impact Moderate solvent use Reduced waste Requires low temp and dry conditions
Selectivity High regioselectivity Moderate High

Q & A

Q. What are the optimized synthetic methodologies for 4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole, and how do purification techniques ensure structural fidelity?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , leveraging the reaction between a chloromethyl-substituted alkyne and a vinylbenzyl azide. Key steps include:

  • Catalyst selection : Cu(I) catalysts (e.g., CuSO₄/ascorbate) ensure regioselective 1,4-disubstituted triazole formation .
  • Purification : Gradient elution chromatography (e.g., CH₂Cl₂/MeOH) and HPLC are critical for isolating high-purity products. For example, similar triazole derivatives achieved >95% purity via CH₂Cl₂-MeOH (5:1) gradients and preparative HPLC .
  • Validation : ¹H/¹³C NMR and HRMS confirm regiochemistry and purity, as demonstrated in triazole analogs .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • NMR analysis : The vinylbenzyl group’s protons appear as distinct multiplets (δ ~7.3–7.5 ppm), while the chloromethyl (-CH₂Cl) group resonates at δ ~4.5–5.0 ppm. Triazole protons are typically observed as singlets (δ ~7.6–8.0 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity (>98%). For example, triazole derivatives in showed retention times correlating with polarity adjustments .
  • HRMS : Exact mass analysis (e.g., [M+H]+) matches theoretical values within 2 ppm error .

Q. What functionalization strategies are applicable to the chloromethyl and vinylbenzyl groups for derivatization?

  • Chloromethyl reactivity : Nucleophilic substitution (e.g., with amines or thiols) enables substitution of the chlorine atom. For example, triazoles with -CH₂S- or -CH₂NH- groups were synthesized via similar routes .
  • Vinylbenzyl modifications : The vinyl group can undergo polymerization or epoxidation for material science applications, as seen in styrenic triazole derivatives .

Advanced Research Questions

Q. How do catalyst systems influence regioselectivity in the synthesis of 1,4-disubstituted triazoles?

  • Cu(I) vs. Ag-Zn catalysts : CuAAC exclusively yields 1,4-regioisomers due to π-π interactions in the transition state, while Ag-Zn nanoheterostructures () may alter selectivity via steric effects. Comparative studies show Cu(I) achieves >95% regioselectivity, whereas Ag-Zn systems require optimization for specific substrates .
  • Mechanistic insights : DFT studies suggest that Cu(I) stabilizes the triazole intermediate through σ-bond coordination, whereas Ag-Zn catalysts may favor alternative transition states .

Q. What biological activities have been reported for structurally related triazole derivatives, and how can these inform target validation?

  • Antiviral potential : Analogous compounds (e.g., 4-allyl-2-methoxyphenoxy triazoles) inhibit West Nile Virus protease (IC₅₀ = 4–10 µM) via competitive binding to the active site .
  • Anticancer activity : Triazole-thiadiazine hybrids (e.g., compound 5b in ) target pJNK in breast cancer cells (IC₅₀ = 4.78 µM), suggesting that chloromethyl groups enhance membrane permeability .

Q. How can researchers resolve contradictory data on reaction yields or regioselectivity across different synthetic protocols?

  • Parameter optimization : Adjusting solvent polarity (e.g., DMSO vs. THF), temperature (25°C vs. 50°C), and catalyst loading (5–10 mol%) can reconcile discrepancies. For example, triazole yields improved from 60% to 83% when switching from aqueous to THF/H₂O mixtures .
  • Cross-validation : Reproducing protocols from independent studies (e.g., vs. 3) and comparing HRMS/NMR data ensures methodological robustness .

Q. What computational tools are effective in predicting the reactivity or binding modes of this compound?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., viral proteases) by modeling the triazole’s dipolar moment (~5 D) and steric bulk .
  • DFT calculations : Gaussian-based simulations analyze transition states in CuAAC, guiding catalyst design for improved regioselectivity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data for triazole derivatives?

  • Crystallinity effects : Polymorphism (e.g., ’s m.p. range of 67.5–68.6°C vs. 97.5–97.9°C for analogs) arises from solvent-dependent crystallization. Recrystallization from ethyl acetate/hexane mixtures standardizes melting behavior .
  • Spectral artifacts : Impurities (e.g., residual DMSO in NMR samples) can shift proton signals. Deuterated solvent washing and gradient drying mitigate this .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole

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